[1-(2,5-Dichloro-benzyl)-piperidin-4-yl]-methanol
Overview
Description
[1-(2,5-Dichloro-benzyl)-piperidin-4-yl]-methanol: is a chemical compound with the molecular formula C13H17Cl2NO. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is substituted with a 2,5-dichlorobenzyl group and a methanol group. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,5-Dichloro-benzyl)-piperidin-4-yl]-methanol typically involves the reaction of 2,5-dichlorobenzyl chloride with piperidine in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Base: Bases such as sodium hydroxide or potassium carbonate are used to facilitate the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Reduction: The intermediate is reduced using reducing agents like sodium borohydride or lithium aluminum hydride to yield the final product.
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2,5-Dichloro-benzyl)-piperidin-4-yl]-methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form various derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions often involve the use of strong nucleophiles and appropriate solvents.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Used in studies involving enzyme interactions and protein binding.
Medicine:
Pharmaceutical Research: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [1-(2,5-Dichloro-benzyl)-piperidin-4-yl]-methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The pathways involved often include signal transduction mechanisms and metabolic processes.
Comparison with Similar Compounds
- 2,5-Dichlorobenzyl alcohol
- Piperidin-4-yl-methanol
- 2,5-Dichlorobenzyl chloride
Comparison:
- 2,5-Dichlorobenzyl alcohol: Lacks the piperidine ring, making it less versatile in certain chemical reactions.
- Piperidin-4-yl-methanol: Does not have the dichlorobenzyl group, which may reduce its efficacy in specific applications.
- 2,5-Dichlorobenzyl chloride: More reactive due to the presence of the chloride group, but less stable compared to [1-(2,5-Dichloro-benzyl)-piperidin-4-yl]-methanol.
Uniqueness: The combination of the piperidine ring with the 2,5-dichlorobenzyl group and methanol group makes this compound a unique compound with diverse applications in scientific research and industry.
Properties
IUPAC Name |
[1-[(2,5-dichlorophenyl)methyl]piperidin-4-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO/c14-12-1-2-13(15)11(7-12)8-16-5-3-10(9-17)4-6-16/h1-2,7,10,17H,3-6,8-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGGWRMGBXYLDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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